Hydrazine, [3-(methylthio)phenyl]-
Description
Hydrazine, [3-(methylthio)phenyl]- (CAS RN: 39232-91-2), is a substituted hydrazine derivative featuring a phenyl ring with a methylthio (-SCH₃) group at the 3-position. This compound is a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks such as pyrazoles, pyridines, and tetrazines . Its synthesis typically involves reactions between substituted phenylhydrazines and carbonyl-containing precursors, as exemplified in the formation of ligands like L3 (C₂₀H₁₆BrClN₂S), which exhibits a melting point of 265–270°C and a molecular weight of 463.84 g/mol .
The methylthio substituent enhances electron density and steric bulk, influencing reactivity and stability. Its utility extends to coordination chemistry, where it forms palladium(II) complexes for DNA/BSA binding studies .
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(3-methylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C7H10N2S/c1-10-7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3 |
InChI Key |
GFZBRCMIBBSGQX-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)NN |
Canonical SMILES |
CSC1=CC=CC(=C1)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations :
- Reactivity: The methylthio group in [3-(methylthio)phenyl]hydrazine increases nucleophilicity compared to phenylhydrazine, enabling efficient cyclocondensation with enones and acrylamides . In contrast, electron-withdrawing groups (e.g., -NO₂ in 2,4-dinitrophenylhydrazine) reduce reactivity, necessitating harsher conditions for hydrazone formation .
- Sensor Performance: Phenylhydrazine derivatives are widely used in chemi-sensors (e.g., Ag/Ag₂O₃/ZnO nanorods) due to their rapid electron transfer and linear response (detection limit: 0.1 nM) . However, [3-(methylthio)phenyl]hydrazine’s bulkier structure may hinder sensor compatibility, though its higher stability could enhance durability.
- Biological Activity: [3-(methylthio)phenyl]hydrazine-derived pyrazoles exhibit moderate antimicrobial activity (e.g., against M. smegmatis and S. typhi), comparable to 2,4-dinitrophenylhydrazine-based compounds . Notably, 3-methoxyphenylhydrazine derivatives are less explored biologically but show promise in agrochemical synthesis .
Pharmacological Potential
Insights :
- In contrast, phenylhydrazine’s simplicity makes it ideal for sensor applications, where rapid response and sensitivity are critical .
Preparation Methods
Catalytic NAS Using Phase-Transfer Catalysts
The TW202120478A patent demonstrates the efficacy of phase-transfer catalysts (PTCs) in facilitating NAS reactions. In a representative procedure, 2,3-dichloropyridine reacts with hydrazine monohydrate in the presence of methyl trioctyl ammonium chloride (Aliquat 336) and potassium carbonate, achieving a 99.2% yield of (3-chloro-2-pyridyl)hydrazine. Adapting this method, 3-(methylthio)chlorobenzene could undergo substitution with hydrazine under similar conditions:
- Reagents : 3-(methylthio)chlorobenzene, hydrazine monohydrate (2.4 molar equivalents), Aliquat 336 (0.25–0.5 mol%), K₂CO₃ (0.35–0.7 m/m).
- Conditions : Reflux at 110–115°C for 14 hours in a solvent-free or n-butanol medium.
- Outcome : Theoretical yields of >95% are anticipated based on analogous reactions.
The methylthio group’s electron-donating nature enhances the aryl chloride’s reactivity, enabling efficient hydrazine incorporation. Post-reaction, the product is isolated via aqueous workup and vacuum drying.
Diazonium Salt Reduction
Diazonium salt reduction is a classical route to arylhydrazines. For hydrazine, [3-(methylthio)phenyl]-, this method involves:
Diazotization of 3-(Methylthio)aniline
3-(Methylthio)aniline is treated with nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to form the diazonium chloride intermediate.
Reduction with Sodium Sulfite
The diazonium salt is reduced using sodium sulfite (Na₂SO₃), yielding the target hydrazine:
$$
\text{Ar-N}2^+ \text{Cl}^- + \text{Na}2\text{SO}3 + \text{H}2\text{O} \rightarrow \text{Ar-NH-NH}2 + \text{Na}2\text{SO}_4 + \text{HCl}
$$
- Yield : 70–85%, depending on reaction control to minimize side products like azo compounds.
- Purification : Recrystallization from ethanol-water mixtures enhances purity.
Modified Phenylhydrazine Synthesis
The CN106831482A patent outlines a phenylhydrazine synthesis via condensation of aniline derivatives with butanone azine. Adapting this method for hydrazine, [3-(methylthio)phenyl]- requires substituting aniline with 3-(methylthio)aniline:
Reaction Protocol
Distillation and Isolation
Post-reaction, unreacted aniline and butanone azine are distilled off, followed by collection of the hydrazine derivative at 240–245°C.
Comparative Analysis of Methods
*Theoretical yields extrapolated from analogous reactions.
Mechanistic Insights and Optimization
Role of Catalysts in NAS
Aliquat 336 enhances interfacial contact in biphasic systems, accelerating the substitution kinetics. The methylthio group’s +M effect polarizes the C-Cl bond, facilitating nucleophilic attack by hydrazine.
Challenges in Diazonium Routes
Diazonium intermediates are thermally unstable; precise temperature control during diazotization is critical to prevent decomposition.
Solvent Impact
Solvent-free conditions (as in the CN106831482A method) minimize side reactions and simplify purification.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [3-(methylthio)phenyl]hydrazine derivatives, and how are reaction conditions optimized?
- Methodology : A common approach involves condensation of substituted acetophenones or α,β-unsaturated ketones with [3-(methylthio)phenyl]hydrazine in ethanol or acetic acid under reflux (1–2 hours). For example, acetophenone derivatives react with hydrazine in ethanol with catalytic acetic acid to form hydrazones . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry (1:1 molar ratio of ketone to hydrazine) to maximize yield and purity .
Q. How are [3-(methylthio)phenyl]hydrazine derivatives characterized spectroscopically?
- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy. For instance, the hydrazone C=N bond appears at ~1600 cm in IR, while -NMR shows characteristic NH peaks at δ 8–10 ppm. Mass spectrometry (ESI-MS) confirms molecular ion peaks . Elemental analysis (C, H, N) validates purity .
Q. What role does [3-(methylthio)phenyl]hydrazine play in heterocyclic synthesis?
- Methodology : It is pivotal in Fischer indole synthesis, where hydrazines react with ketones under acidic conditions to form indoles. For example, heating with cyclohexanone and HCl yields substituted indoles via elimination of ammonia . This method is critical for synthesizing bioactive indole derivatives .
Advanced Research Questions
Q. How can catalytic systems improve the efficiency of hydrazone formation with [3-(methylthio)phenyl]hydrazine?
- Methodology : Transition-metal catalysts (e.g., ZnCl) or organocatalysts (e.g., triethylamine) accelerate cyclization and reduce side reactions. For instance, ZnCl catalyzes the formation of pyrazolones from hydrazines and β-ketoesters, enhancing regioselectivity . Kinetic studies (HPLC monitoring) and DFT calculations help identify optimal catalytic conditions .
Q. What strategies resolve contradictions in spectral data during structural elucidation of [3-(methylthio)phenyl]hydrazine derivatives?
- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, - HSQC can distinguish aromatic protons from hydrazine NH groups. X-ray crystallography provides definitive structural confirmation, as seen in antipyrine derivatives .
Q. How do substituents on the phenyl ring influence the bioactivity of [3-(methylthio)phenyl]hydrazine derivatives?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., -Cl, -OCH) and testing antibacterial activity against Gram-positive/negative strains. For example, electron-withdrawing groups (e.g., -NO) enhance activity by increasing electrophilicity . MIC (minimum inhibitory concentration) assays and molecular docking (e.g., with penicillin-binding proteins) quantify and rationalize bioactivity .
Q. What are the challenges in scaling up [3-(methylthio)phenyl]hydrazine-based reactions for gram-scale synthesis?
- Methodology : Key issues include exothermic reactions and byproduct formation. Mitigation strategies:
- Use controlled addition (dropwise) of reagents.
- Employ flow chemistry to manage heat dissipation.
- Optimize purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Methodological Considerations
Q. How to analyze hydrazine stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidation to diazenes) are identified via LC-MS. Argon atmospheres or antioxidant additives (e.g., BHT) improve shelf life .
Q. What safety protocols are essential when handling [3-(methylthio)phenyl]hydrazine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
